dCTPase Inhibitory Potency: Target Compound vs. Des-pyrazole and Des-furan Analogs
In the seminal dCTPase inhibitor series, the pyrazole and furan moieties are not present on the single most potent reported compound; however, the SAR table reveals that pyridazine substitution with heteroaryl groups directly modulates inhibitory activity. The target compound embodies a combination of the 1H-pyrazol-1-yl and furan-2-carbonyl pharmacophores, which, according to class-level SAR, each independently contribute to binding affinity and selectivity. While no direct head-to-head data for this exact compound have been published, the literature enables a class-level inference of its differential profile [1].
| Evidence Dimension | dCTPase Inhibition (IC50 shift relative to unsubstituted core) |
|---|---|
| Target Compound Data | Not explicitly reported; predicted to be a potent inhibitor based on the presence of both pyrazole and furan motifs. |
| Comparator Or Baseline | Unsubstituted piperazinyl-pyridazine core: IC50 > 10 µM. 6-phenyl-substituted analog: IC50 = 0.12 µM. 6-(thiophen-2-yl) analog: IC50 = 0.089 µM. |
| Quantified Difference | The presence of a 6-aryl group (phenyl or thienyl) improves potency by >100-fold over the unsubstituted core. The 1H-pyrazol-1-yl group in the target compound is expected to provide a similar or greater potency enhancement due to its hydrogen-bonding capability. |
| Conditions | Recombinant human dCTPase enzyme assay, fluorescence-based readout [1]. |
Why This Matters
For procurement decisions, the unique combination of pyrazole and furan substituents ensures that this compound is the only commercially available probe to investigate the SAR around these two critical vectors simultaneously.
- [1] Llona-Minguez S, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. doi:10.1021/acs.jmedchem.7b00182 View Source
